3,8-Dibromo-6-nitroquinoline

Medicinal chemistry Cross-coupling Sequential functionalization

3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8, molecular formula C9H4Br2N2O2, molecular weight 331.95 g/mol) is a polyfunctionalized quinoline derivative bearing bromine atoms at the 3- and 8-positions and a nitro group at the 6-position. This substitution pattern creates a unique electrophilic scaffold wherein the electron-withdrawing nitro group activates the adjacent bromine atoms for nucleophilic aromatic substitution (SNAr), while both bromine atoms serve as viable handles for palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H4Br2N2O2
Molecular Weight 331.951
CAS No. 696611-46-8
Cat. No. B2734874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-6-nitroquinoline
CAS696611-46-8
Molecular FormulaC9H4Br2N2O2
Molecular Weight331.951
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
InChIKeyIPAXEFNOGMMLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8): A Dual Bromo-Nitro Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8, molecular formula C9H4Br2N2O2, molecular weight 331.95 g/mol) is a polyfunctionalized quinoline derivative bearing bromine atoms at the 3- and 8-positions and a nitro group at the 6-position . This substitution pattern creates a unique electrophilic scaffold wherein the electron-withdrawing nitro group activates the adjacent bromine atoms for nucleophilic aromatic substitution (SNAr), while both bromine atoms serve as viable handles for palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available as a research intermediate with standard purities ranging from 95% to 97% from multiple suppliers . Its structural configuration distinguishes it from mono-brominated nitroquinolines and regioisomeric dibromoquinolines, offering a defined reactivity profile for sequential or selective derivatization in drug discovery programs.

Why 3,8-Dibromo-6-nitroquinoline Cannot Be Casually Substituted with Other Nitroquinoline Analogs


Substitution with structurally similar nitroquinolines (e.g., 3-bromo-6-nitroquinoline, 6,8-dibromoquinoline, or 6-bromo-5-nitroquinoline) is chemically and functionally invalid because the precise positioning of bromine atoms on the quinoline ring dictates both the regioselectivity of subsequent functionalization and the electronic activation profile of the scaffold . In dibromoquinoline systems, achieving high levels of regioselectivity in cross-coupling reactions is substantially more challenging than in other dibromoheteroaromatics, with useful selectivity demonstrated only for specific substitution patterns such as 5,7- and 3,4-dibromoquinolines [1]. The 3,8-dibromo arrangement creates a distinct spatial and electronic environment wherein the nitro group at position 6 exerts differential activation effects on the two bromine atoms, enabling orthogonal reaction sequences that are inaccessible with mono-brominated or alternatively dibrominated regioisomers [2]. Generic substitution with a regioisomeric dibromoquinoline or a mono-bromo analog would fundamentally alter the synthetic trajectory and the physicochemical properties of downstream derivatives, potentially invalidating established reaction protocols and structure-activity relationships.

Quantitative Differentiation Evidence for 3,8-Dibromo-6-nitroquinoline Versus Closest Analogs


Dual Bromine Handles Enable Sequential Derivatization Compared to Mono-Bromo Analogs

3,8-Dibromo-6-nitroquinoline possesses two bromine atoms (at positions 3 and 8), whereas its closest mono-brominated comparator 3-bromo-6-nitroquinoline contains only a single bromine handle at position 3 . The presence of two bromine atoms provides dual reactive sites for sequential functionalization via SNAr or cross-coupling reactions, effectively doubling the synthetic vectors accessible from a single precursor scaffold [1]. This structural difference is not merely additive; the nitro group at position 6 activates the adjacent bromine atoms for nucleophilic substitution, but the two bromine positions experience differential activation due to their distinct electronic environments relative to the quinoline nitrogen and nitro substituent [2].

Medicinal chemistry Cross-coupling Sequential functionalization

SNAr Activation by 6-Nitro Group Differentiates from Non-Nitrated Dibromoquinolines

The nitro group at position 6 of 3,8-dibromo-6-nitroquinoline serves as a strong electron-withdrawing activator that enhances the electrophilicity of the adjacent bromine atoms toward nucleophilic aromatic substitution (SNAr) [1]. In contrast, non-nitrated dibromoquinolines (e.g., 3,8-dibromoquinoline or 6,8-dibromoquinoline) lack this activating group, rendering their bromine substituents substantially less reactive toward nucleophilic displacement [2]. This activation effect is mechanistically analogous to the documented SNAr activation observed in 6-bromo-5-nitroquinoline systems, where the nitro group facilitates efficient conversion to 6-piperazinyl and 6-morpholinyl quinolines [1]. The 3,8-dibromo-6-nitro substitution pattern creates a scaffold where the nitro group activates both bromine atoms, but with potentially differential rates due to their distinct positions relative to the quinoline nitrogen.

Nucleophilic aromatic substitution SNAr Amine coupling

Distinct Regioselectivity Profile Versus 5,7- and 3,4-Dibromoquinolines in Suzuki Couplings

Systematic investigation of Suzuki coupling regioselectivity on dibromoquinolines has demonstrated that the substitution pattern critically determines the achievable selectivity [1]. In this study, useful levels of regioselectivity were achieved for 5,7-dibromoquinoline and 3,4-dibromoquinoline, but the authors note that achieving high regioselectivity in dibromoquinoline systems is generally more challenging than in other dibromoheteroaromatics [1]. The 3,8-dibromo substitution pattern places the two bromine atoms on opposite rings of the quinoline system (C3 on the pyridine ring, C8 on the benzene ring), creating a fundamentally different electronic and steric environment compared to 5,7-dibromoquinoline (both on benzene ring) or 3,4-dibromoquinoline (both on pyridine ring) [2]. This spatial arrangement is expected to yield a distinct selectivity profile that cannot be predicted from or extrapolated to other regioisomers.

Suzuki-Miyaura coupling Regioselectivity Palladium catalysis

Documented Reduction Pathway to 6-Amino-3,8-dibromoquinoline with Demonstrated Scalability

3,8-Dibromo-6-nitroquinoline has been demonstrated as a viable precursor for the scalable synthesis of 6-amino-3,8-dibromoquinoline via nitro group reduction . In a documented procedure (US Patent 8,067,592), 48.5 g of 3,8-dibromo-6-nitroquinoline was reduced using iron powder (27 g) in concentrated hydrochloric acid (400 mL), yielding 34.7 g of 6-amino-3,8-dibromoquinoline as a brown solid . This represents a transformation that is not accessible from non-nitrated analogs (which lack the reducible nitro group) and differs in outcome from mono-bromo nitroquinolines (which yield mono-bromo aminoquinolines). The 6-amino derivative retains both bromine atoms, providing a dual-handle scaffold with altered electronic character and additional hydrogen-bonding capability compared to the parent nitro compound.

Nitro reduction Amino quinoline Process chemistry

Physicochemical Property Differentiation: Calculated LogP and Solubility Parameters

Computational physicochemical profiling reveals that 3,8-dibromo-6-nitroquinoline occupies a distinct property space compared to its regioisomeric and mono-brominated analogs . The consensus Log Po/w of 2.71 places this compound in an intermediate lipophilicity range suitable for blood-brain barrier penetration while maintaining aqueous solubility parameters distinct from other dibromoquinoline regioisomers . The topological polar surface area (TPSA) of 58.71 Ų, combined with zero hydrogen bond donors and three hydrogen bond acceptors, defines a specific physicochemical profile that would be altered by any change in substitution pattern . For instance, reduction of the nitro group to an amine would introduce an H-bond donor, while removal of one bromine would reduce molecular weight and lipophilicity.

Lipophilicity Drug-likeness Physicochemical properties

Validated Application Scenarios for 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8) in Research and Industrial Settings


Medicinal Chemistry: Dual-Handle Scaffold for Parallel Library Synthesis

3,8-Dibromo-6-nitroquinoline serves as a privileged intermediate for generating diverse quinoline-based compound libraries through sequential or parallel functionalization of its two bromine handles . The distinct electronic environments of the C3 bromine (on the pyridine ring, adjacent to nitrogen) and C8 bromine (on the benzene ring, para to nitro) enable differential reactivity that can be exploited for orthogonal coupling strategies. This dual-handle architecture provides twice the derivatization vectors of mono-bromo analogs such as 3-bromo-6-nitroquinoline, enabling more efficient exploration of chemical space in structure-activity relationship (SAR) studies .

Synthetic Methodology: Substrate for SNAr-Activation Studies and Amine Coupling

The electron-withdrawing nitro group at C6 activates the adjacent bromine atoms toward nucleophilic aromatic substitution (SNAr), making 3,8-dibromo-6-nitroquinoline an ideal substrate for investigating nitro-group-mediated activation effects in quinoline systems [1]. This activation profile parallels the documented behavior of 6-bromo-5-nitroquinoline, where the nitro group facilitates efficient SNAr with morpholine and piperazine derivatives [1]. The 3,8-dibromo-6-nitro pattern provides a useful test case for comparing activation magnitudes between the two bromine positions, contributing to fundamental understanding of electronic effects in heteroaromatic systems.

Process Chemistry: Scalable Precursor for 6-Amino-3,8-dibromoquinoline Synthesis

As demonstrated in patented synthetic procedures (US 8,067,592), 3,8-dibromo-6-nitroquinoline can be reduced at multi-gram scale (48.5 g demonstrated) to yield 6-amino-3,8-dibromoquinoline in high recovery (34.7 g isolated) . This transformation provides access to an amino-functionalized dual-bromo quinoline scaffold that retains both cross-coupling handles while introducing an amine group for further derivatization (e.g., amide coupling, reductive amination) or for modulating physicochemical properties . This pathway is unavailable from non-nitrated dibromoquinolines without additional synthetic steps.

Cross-Coupling Methodology: Regioselectivity Studies on 3,8-Dibromo Scaffolds

Systematic studies on dibromoquinoline Suzuki couplings have established that regioselectivity is highly dependent on the specific bromine substitution pattern, with 5,7- and 3,4-dibromoquinolines showing useful selectivity while 3,8-dibromo systems represent a distinct and less-characterized regioisomeric class [2]. For researchers developing new cross-coupling methodologies, 3,8-dibromo-6-nitroquinoline provides a valuable substrate for investigating the interplay between the nitro group's electronic activation and the intrinsic regioselectivity preferences of palladium-catalyzed couplings, potentially revealing new selectivity principles applicable to heteroaromatic systems [2].

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